molecular formula C11H10Br2F2O3 B1409845 Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate CAS No. 1806304-97-1

Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate

Cat. No.: B1409845
CAS No.: 1806304-97-1
M. Wt: 388 g/mol
InChI Key: MDKHSEWCDZXIPX-UHFFFAOYSA-N
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Description

Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate is a chemical compound with the molecular formula C11H8Br2F2O3 It is characterized by the presence of bromine, fluorine, and methoxy groups attached to a phenylacetate backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate typically involves the bromination of a suitable phenylacetate precursor followed by the introduction of difluoromethoxy groups. The reaction conditions often require the use of brominating agents such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst or under UV light to facilitate the bromination process. The difluoromethoxy group can be introduced using difluoromethyl ethers under appropriate conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and etherification processes. These methods are optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate involves its interaction with specific molecular targets. The bromine and fluorine atoms play a crucial role in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other biomolecules, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed that the compound can modulate cellular processes through its unique chemical structure .

Comparison with Similar Compounds

Ethyl 4,5-dibromo-2-(difluoromethoxy)phenylacetate can be compared with other similar compounds, such as:

Properties

IUPAC Name

ethyl 2-[4,5-dibromo-2-(difluoromethoxy)phenyl]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10Br2F2O3/c1-2-17-10(16)4-6-3-7(12)8(13)5-9(6)18-11(14)15/h3,5,11H,2,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDKHSEWCDZXIPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CC(=C(C=C1OC(F)F)Br)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10Br2F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.00 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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